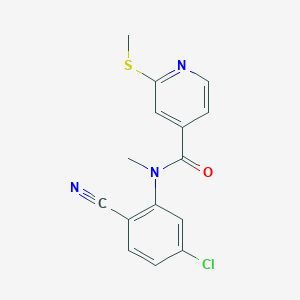

![molecular formula C15H13FN4O2 B2977713 5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946203-51-6](/img/structure/B2977713.png)

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

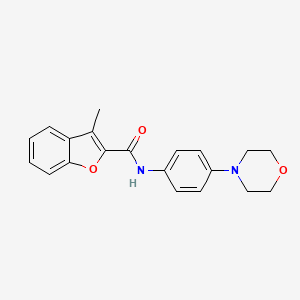

The compound “5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of pyrimidine derivative. Pyrimidines are important structural motifs found in numerous bioactive molecules . They play a crucial role in the metabolism of all living cells .

Synthesis Analysis

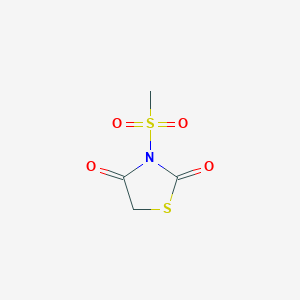

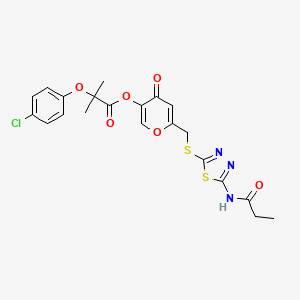

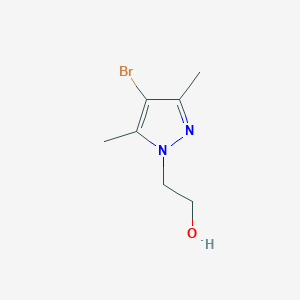

The synthesis of pyrimidine derivatives often involves condensation reactions . For instance, the synthesis of similar compounds was accomplished by condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with alpha-chloro-ketone to afford key intermediates, followed by hydrolysis, coupling with L-glutamate diethyl ester, and saponification of the diethyl ester .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, they can participate in copper-catalyzed reactions to synthesize a wide range of triazole-linked glycohybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .科学的研究の応用

Anti-Inflammatory Applications

Pyrimidines, including F2455-0562, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable in researching new anti-inflammatory drugs with potentially fewer side effects than current medications.

Anticancer Research

F2455-0562 has shown promise in anticancer research. Compounds with pyrimidine structures have been found to induce dose-dependent cytotoxicity in cancer cells and inhibit cancer cell migration, which is crucial for preventing metastasis . This compound could be a part of studies aiming to develop new cancer therapies targeting specific pathways involved in tumor growth and spread.

Antiviral Studies

Pyrimidine derivatives have been evaluated for their antiviral activities. Some compounds in this class have demonstrated activity against viruses such as the Newcastle disease virus, comparable to known antiviral drugs like Ribavirin . F2455-0562 could be explored further for its potential as a lead molecule in antiviral therapeutics.

Synthesis of Anti-Inflammatory Agents

The synthesis of new pyrimidine analogs, including F2455-0562, involves various methods that can yield compounds with enhanced anti-inflammatory activities. These synthetic approaches are crucial for developing novel drugs with improved efficacy and reduced toxicity .

Pharmacological Diversity

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, antiparasitic, and antitubercular activities. F2455-0562 could be used in research to develop new drugs that target multiple diseases, leveraging its diverse pharmacological potential .

Drug Development and Synthesis

F2455-0562 serves as a central building block in the synthesis of drugs with various clinical applications. Its structural diversity allows for the creation of numerous derivatives, each with the potential for different therapeutic uses. Research into the synthetic methodologies of F2455-0562 can lead to the discovery of new drugs with improved druglikeness and ADME-Tox properties .

作用機序

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the biological target. For instance, some pyrimidine derivatives have been found to inhibit EGFR and ErbB2 kinases at sub-micromolar levels . This dual inhibition can induce apoptosis, as confirmed by a significant increase in the level of active caspase-3 .

将来の方向性

特性

IUPAC Name |

5-(2-fluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-19-13-12(14(21)20(2)15(19)22)11(7-8-17-13)18-10-6-4-3-5-9(10)16/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRSZGBXSCWMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2977630.png)

![benzyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2977644.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidine](/img/structure/B2977650.png)